molecular formula C9H12N2OS B2744801 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol CAS No. 2310147-48-7

2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol

Cat. No.: B2744801
CAS No.: 2310147-48-7
M. Wt: 196.27
InChI Key: OFZGHEYUJBOETD-UHFFFAOYSA-N
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Description

2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropylmethylthio group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Cyclopropylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrimidine ring with cyclopropylmethylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different oxidation states.

    Substitution: The cyclopropylmethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Material Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and other advanced materials.

    Industry: It is explored for its potential use in the synthesis of other valuable chemical intermediates and products.

Mechanism of Action

The mechanism of action of 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopyrimidines: Compounds with a thiopyrimidine core structure, which may have similar biological activities.

    Cyclopropylmethyl Derivatives: Compounds with a cyclopropylmethyl group, which may share similar chemical reactivity.

Uniqueness

2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(cyclopropylmethylsulfanyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6-4-8(12)11-9(10-6)13-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZGHEYUJBOETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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